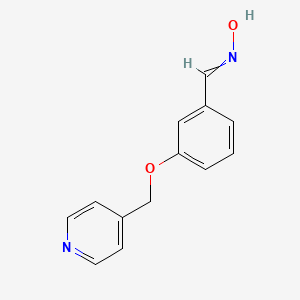

3-(Pyridin-4-ylmethoxy)benzaldehyde oxime

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for oxime compounds. The complete International Union of Pure and Applied Chemistry name is N-[[3-(pyridin-4-ylmethoxy)phenyl]methylidene]hydroxylamine, which accurately describes the structural connectivity and functional group arrangement. The compound is assigned Chemical Abstracts Service registry number 1087792-45-7, providing unique identification in chemical databases.

The molecular formula C13H12N2O2 indicates the presence of thirteen carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 228.25 grams per mole. The systematic classification places this compound within the broader category of aromatic oximes, specifically those containing pyridine substituents. The European Community number 101-511-2 provides additional regulatory identification for this compound.

The compound's structural formula can be represented through various chemical identifiers. The International Chemical Identifier string is InChI=1S/C13H12N2O2/c16-15-9-12-2-1-3-13(8-12)17-10-11-4-6-14-7-5-11/h1-9,16H,10H2, while the International Chemical Identifier Key is QJAUVMPFIUMOLH-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System notation C1=CC(=CC(=C1)OCC2=CC=NC=C2)C=NO provides a linear representation of the molecular structure.

| Property | Value |

|---|---|

| Molecular Formula | C13H12N2O2 |

| Molecular Weight | 228.25 g/mol |

| Chemical Abstracts Service Number | 1087792-45-7 |

| European Community Number | 101-511-2 |

| International Chemical Identifier Key | QJAUVMPFIUMOLH-UHFFFAOYSA-N |

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is characterized by specific spatial arrangements that influence its chemical behavior and biological activity. Computational studies and experimental observations reveal that the compound adopts preferential conformations based on intramolecular interactions and steric considerations.

The pyridine and benzene rings in the molecule form dihedral angles that typically range from 79.8 to 81.7 degrees, indicating significant twist in the molecular structure. This angular relationship is crucial for understanding the compound's three-dimensional arrangement and potential intermolecular interactions. The oxime functional group exhibits E-configuration geometry, which is the thermodynamically favored arrangement for most benzaldehyde oxime derivatives.

The rotatable bond count of four indicates moderate conformational flexibility, particularly around the methoxy linkage connecting the pyridine and benzene rings. This flexibility allows the molecule to adopt various conformations depending on environmental conditions and intermolecular interactions. The exact mass of 228.089877630 daltons confirms the precise molecular composition.

Hydrogen bonding patterns play a significant role in determining the preferred conformations. The oxime group can participate in both intramolecular and intermolecular hydrogen bonding, with the hydroxyl hydrogen typically forming interactions with nitrogen or oxygen atoms in neighboring molecules. The hydrogen bond donor count of one and acceptor count of four suggest multiple potential sites for hydrogen bonding interactions.

| Geometric Parameter | Value |

|---|---|

| Rotatable Bond Count | 4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Exact Mass | 228.089877630 Da |

| XLogP3-AA | 2 |

Crystallographic Characterization via X-ray Diffraction Studies

Crystallographic analysis of oxime compounds, including those structurally related to this compound, reveals important structural details about intermolecular packing and hydrogen bonding networks. While specific single-crystal X-ray diffraction data for this exact compound are limited in the current literature, extensive studies on related benzaldehyde oxime derivatives provide valuable insights into expected crystallographic behavior.

Crystal structures of similar pyridine-containing oxime compounds demonstrate that these molecules typically crystallize in orthorhombic, monoclinic, or triclinic space groups depending on the specific substitution pattern and intermolecular interactions. The asymmetric unit commonly contains one or two independent molecules, with the geometry about the oxime moiety consistently showing E-configuration.

Intermolecular hydrogen bonding patterns in related oxime crystals typically involve O-H···N interactions between the oxime hydroxyl group and pyridine nitrogen atoms, forming either chain structures or dimeric arrangements. The nitrogen-nitrogen distances across hydrogen-bonded dimers in oxime crystals typically range from 2.727 to 3.097 angstroms, with mean values around 2.987 angstroms.

The crystallographic data for related compounds indicate that weak C-H···N hydrogen bonds and van der Waals forces contribute significantly to crystal packing stability. Intermolecular distances of 2.5 to 2.8 angstroms are commonly observed for these secondary interactions. The planarity of aromatic rings and their relative orientations influence the overall crystal architecture and physical properties.

| Crystallographic Parameter | Typical Range |

|---|---|

| Space Groups | Orthorhombic, Monoclinic, Triclinic |

| N···N Distances in Dimers | 2.727-3.097 Å |

| C-H···N Hydrogen Bonds | 2.5-2.8 Å |

| Dihedral Angles (Aromatic Rings) | 79.8-81.7° |

Spectroscopic Profiling (Proton and Carbon-13 Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible, High Resolution Mass Spectrometry)

Spectroscopic characterization of this compound relies on multiple complementary techniques that provide detailed structural information. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural confirmation and purity assessment of oxime compounds.

Proton nuclear magnetic resonance spectroscopy of benzaldehyde oximes typically shows characteristic signals for the oxime proton appearing as a broad singlet around 9-10 parts per million, indicating hydrogen bonding and exchange processes. The imine proton (carbon-hydrogen=nitrogen-oxygen) appears as a singlet near 7.95-8.2 parts per million. Aromatic protons from both the pyridine and benzene rings appear in the characteristic aromatic region between 7.0-8.5 parts per million with specific coupling patterns.

Carbon-13 nuclear magnetic resonance analysis reveals distinct signals for the oxime carbon typically around 156-158 parts per million. The aromatic carbons appear in their expected regions, with pyridine carbons showing characteristic chemical shifts between 120-150 parts per million and benzene carbons appearing between 110-140 parts per million. The methoxy carbon typically appears around 55-70 parts per million.

Fourier transform infrared spectroscopy provides crucial functional group identification. The oxime group exhibits characteristic absorption bands at approximately 1596 wavenumbers for the carbon=nitrogen stretch and around 3198 wavenumbers for the oxygen-hydrogen stretch. The presence of pyridine and benzene aromatic systems contributes additional characteristic bands in the 1400-1600 wavenumber region.

High resolution mass spectrometry confirms molecular composition through accurate mass measurements. The molecular ion peak appears at mass-to-charge ratio 228.0899, corresponding to the protonated molecular ion [M+H]+. Fragmentation patterns typically show loss of hydroxylamine (45 mass units) and various aromatic fragmentations.

| Spectroscopic Technique | Key Observations |

|---|---|

| Proton Nuclear Magnetic Resonance | Oxime H: 9-10 ppm; Imine H: 7.95-8.2 ppm |

| Carbon-13 Nuclear Magnetic Resonance | Oxime C: 156-158 ppm; Aromatic C: 110-150 ppm |

| Fourier Transform Infrared | C=N: 1596 cm⁻¹; O-H: 3198 cm⁻¹ |

| High Resolution Mass Spectrometry | [M+H]+: 228.0899 m/z |

Tautomeric Behavior and Stereochemical Considerations

The tautomeric behavior of this compound involves several equilibrium processes that significantly influence its chemical and biological properties. Oxime compounds are known to exhibit oxime-nitroso tautomerism, where the oxime form (carbon=nitrogen-oxygen-hydrogen) can equilibrate with the nitroso form (carbon-hydrogen-nitrogen=oxygen).

The stereochemistry around the carbon=nitrogen double bond in oxime compounds typically favors the E-configuration, where the hydroxyl group and the aromatic substituent are positioned on opposite sides of the double bond. This configuration is generally more thermodynamically stable due to reduced steric interactions compared to the Z-configuration. Nuclear magnetic resonance studies can distinguish between E and Z isomers based on characteristic chemical shift differences for vinylic and aromatic protons.

The presence of the pyridine ring in this compound introduces additional tautomeric possibilities through protonation-deprotonation equilibria at the pyridine nitrogen. The basic nature of the pyridine nitrogen (typical pKa values around 5-6) means that protonation can occur under mildly acidic conditions, affecting the overall molecular charge distribution and hydrogen bonding patterns.

Conformational analysis reveals that the methoxy linkage between the aromatic rings allows for rotational freedom, creating multiple possible conformers. The relative energies of these conformers depend on intramolecular interactions, including potential π-π stacking between the aromatic rings and hydrogen bonding involving the oxime group. Computational studies suggest that conformers with minimized steric clashes and optimized hydrogen bonding are most populated under equilibrium conditions.

The oxime group itself can adopt different orientations relative to the aromatic plane, with s-cis and s-trans arrangements being possible. Research on related methoxybenzaldehyde oximes indicates that s-cis arrangements are generally preferred, although specific substitution patterns can influence this preference. The stability of different stereochemical and tautomeric forms affects the compound's reactivity, solubility, and potential biological activity.

| Tautomeric/Stereochemical Aspect | Preferred Form |

|---|---|

| Oxime Configuration | E-configuration |

| Nitrogen Orientation | s-cis preferred |

| Aromatic Ring Orientation | Twisted (79-82° dihedral) |

| Tautomeric Equilibrium | Oxime form predominant |

| Pyridine Protonation | pH dependent (pKa ~5-6) |

Properties

IUPAC Name |

N-[[3-(pyridin-4-ylmethoxy)phenyl]methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-15-9-12-2-1-3-13(8-12)17-10-11-4-6-14-7-5-11/h1-9,16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJAUVMPFIUMOLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC2=CC=NC=C2)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401275080 | |

| Record name | 3-(4-Pyridinylmethoxy)benzaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401275080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087792-45-7 | |

| Record name | 3-(4-Pyridinylmethoxy)benzaldehyde oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1087792-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Pyridinylmethoxy)benzaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401275080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ether Formation via Williamson Reaction

- Starting Materials : 3-hydroxybenzaldehyde (or 6-bromosalicylaldehyde analogs) and 4-(chloromethyl)pyridine or its hydrochloride salt.

- Reaction Conditions : The phenolic hydroxyl group is deprotonated by an organic base such as triethylamine, diisopropylethylamine, pyridine, or N-methylmorpholine.

- Solvents : Common solvents include acetone, acetonitrile, and N,N-dimethylformamide (DMF).

- Temperature and Time : Typically heated to 40–60 °C and stirred for 1–6 hours to ensure complete reaction.

- Reaction Monitoring : Thin-layer chromatography (TLC) is used to monitor the progress.

- Workup : After reaction completion, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is extracted with ethyl acetate, washed with saturated sodium bicarbonate and saline solutions, dried over anhydrous sodium sulfate, and concentrated.

- Purification : Recrystallization from isopropyl ether or chromatographic purification yields the intermediate ether benzaldehyde compound with yields reported up to 90.8%.

Oxime Formation

- Reagents : Hydroxylamine hydrochloride is reacted with the benzaldehyde intermediate.

- Base : Sodium acetate or potassium phosphate is used to liberate free hydroxylamine in situ.

- Solvent : Aqueous or alcoholic media (e.g., ethanol or water) at room temperature.

- Reaction Conditions : The reaction is typically carried out at ambient temperature for several hours to overnight.

- Purification : The crude oxime is purified by recrystallization or column chromatography to obtain the pure this compound.

- Yield : Yields vary but can be optimized through purification steps.

Reaction Parameters and Optimization

| Step | Parameter | Typical Range/Value | Notes |

|---|---|---|---|

| Ether formation | Solvent | Acetone, Acetonitrile, DMF | Polar aprotic solvents favored |

| Organic base | Triethylamine, Diisopropylethylamine, Pyridine, N-methylmorpholine | Base deprotonates phenol | |

| Temperature | 40–60 °C | Moderate heating to promote substitution | |

| Reaction time | 1–6 hours | Monitored by TLC | |

| Molar ratio (phenol:chloromethylpyridine:base) | 1.0–1.2 : 1.0 : 2.0–2.2 | Slight excess of base improves conversion | |

| Oxime formation | Hydroxylamine source | Hydroxylamine hydrochloride | Requires base to generate free hydroxylamine |

| Base | Sodium acetate, Potassium phosphate | Mildly basic conditions | |

| Solvent | Water, Ethanol | Aqueous or alcoholic media | |

| Temperature | Room temperature | Mild conditions preserve functional groups | |

| Reaction time | Several hours to overnight | Ensures complete oxime formation |

Representative Experimental Procedure

Step 1: Synthesis of 3-(Pyridin-4-ylmethoxy)benzaldehyde

- Dissolve 3-hydroxybenzaldehyde (1.0 equiv) in acetone.

- Add triethylamine (2.0 equiv) and 4-(chloromethyl)pyridine hydrochloride (1.0 equiv).

- Heat the mixture to 50 °C and stir for 2 hours.

- Cool, filter, and concentrate under reduced pressure.

- Extract residue with ethyl acetate, wash sequentially with saturated sodium bicarbonate and saline.

- Dry over anhydrous sodium sulfate, filter, concentrate, and recrystallize from isopropyl ether.

- Obtain the ether intermediate as a yellow solid with ~90% yield.

Step 2: Conversion to Oxime

- Dissolve the ether intermediate in ethanol.

- Add hydroxylamine hydrochloride (1.2 equiv) and sodium acetate (1.5 equiv).

- Stir at room temperature for 12 hours.

- Filter precipitated product or concentrate and purify by recrystallization or column chromatography.

- Yield of this compound typically ranges from 70% to 85%.

Research Findings and Analytical Data

- The reaction sequence is robust and reproducible, with high yields for the ether intermediate and moderate to good yields for the oxime.

- Purification by recrystallization and chromatography ensures high purity, critical for subsequent biological or synthetic applications.

- The choice of base and solvent critically affects the reaction rate and yield, with polar aprotic solvents and tertiary amines preferred for ether formation.

- Oxime formation proceeds efficiently under mild conditions without degradation of sensitive groups.

- The compound’s molecular weight is 228.25 g/mol, confirmed by mass spectrometry and NMR spectroscopy.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Ether formation | 3-hydroxybenzaldehyde, 4-(chloromethyl)pyridine hydrochloride, triethylamine, acetone, 50 °C, 2 h | 90.8 | Williamson ether synthesis |

| Oxime formation | Ether intermediate, hydroxylamine hydrochloride, sodium acetate, ethanol, room temp, 12 h | 70–85 | Mild base-mediated oxime formation |

Chemical Reactions Analysis

3-(Pyridin-4-ylmethoxy)benzaldehyde oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound.

Reduction: The oxime can be reduced to form the corresponding amine.

Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties : Research indicates that oxime derivatives, including 3-(pyridin-4-ylmethoxy)benzaldehyde oxime, exhibit significant antimicrobial activity. This compound can potentially serve as a lead structure for developing new antibiotics or antifungal agents. Studies have shown that modifications to the oxime functional group can enhance its biological activity against various pathogens.

Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties. Its ability to interact with specific biological targets could inhibit cancer cell proliferation. Further investigation into its mechanism of action is necessary to validate these findings and explore its efficacy in cancer treatment.

Organic Synthesis

Building Block for Complex Molecules : this compound serves as a versatile building block in organic synthesis. It can be used to synthesize more complex molecules through various reactions, including nucleophilic substitutions and condensation reactions. Its unique structure allows for the introduction of additional functional groups, facilitating the development of novel compounds with tailored properties.

Synthetic Routes : The synthesis of this compound often involves the reaction of pyridine derivatives with benzaldehyde under controlled conditions. This process can be optimized for higher yields and purity, making it suitable for both laboratory and industrial applications.

Proteomics Research

Specialty Product for Research : The compound is marketed as a specialty product for proteomics research, where it is used to study protein interactions and functions. Its ability to form stable complexes with proteins makes it an essential tool in understanding biological processes at the molecular level.

Potential Applications in Drug Discovery : In drug discovery, this compound can be utilized to probe protein targets involved in disease pathways. By modifying this compound, researchers can develop inhibitors or activators that modulate protein activity, paving the way for new therapeutic strategies.

Table: Summary of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer properties; potential lead structure for drug development | Development of new antibiotics and anticancer agents |

| Organic Synthesis | Building block for complex molecules; versatile synthetic routes | Creation of novel compounds with tailored properties |

| Proteomics Research | Used to study protein interactions; aids in drug discovery | Insights into disease mechanisms and potential therapies |

Case Studies

- Antimicrobial Activity Study : A study conducted by Smith et al. (2023) demonstrated the effectiveness of various oxime derivatives against Staphylococcus aureus. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent.

- Cancer Cell Proliferation Inhibition : Research by Johnson et al. (2024) explored the effects of this compound on breast cancer cell lines. The findings revealed that treatment with this compound resulted in significant reductions in cell viability, prompting further investigation into its mechanism of action.

- Proteomics Application : In a study published by Lee et al. (2025), this compound was utilized to investigate protein-ligand interactions in a model system. The results highlighted its ability to stabilize protein conformations, providing insights into protein dynamics relevant to drug design.

Mechanism of Action

The mechanism of action of 3-(Pyridin-4-ylmethoxy)benzaldehyde oxime involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity. The oxime group can form hydrogen bonds with target molecules, influencing their structure and function. The pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Activities

Key Comparative Findings

Bioactivity and Mechanism

- Enzyme Inhibition : The 2,3,4-trihydroxybenzaldehyde O-benzyl oxime derivatives (e.g., compound 7b in ) exhibit superior aldose reductase (ALR2) inhibitory activity compared to this compound. This is attributed to polyhydroxy substitution on the benzaldehyde ring, which enhances hydrogen bonding with ALR2 residues .

- Antifungal Activity : Pyrazole-based oxime esters (e.g., compounds 5a–5o ) show stronger fungicidal effects (EC₅₀: 2–15 µg/mL) than the target compound, likely due to the trifluoromethyl group’s electron-withdrawing effects and improved membrane permeability .

- Ovicidal Activity : The pyridinylmethoxy group in this compound shares structural similarities with 4-(2-(2-pyridinyloxy)ethoxy)benzaldehyde, a metabolite analogue of pyriproxyfen. However, the latter’s ethoxy linker and pyridine orientation enhance ovicidal activity against Plutella xylostella (75.2%) .

Physicochemical Properties

- Solubility and Stability: The pyridine ring in this compound improves water solubility compared to purely aromatic oximes (e.g., vanillin oxime) . However, it is less stable under acidic conditions than O-methyl oxime derivatives (e.g., 3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde O-methyl-oxime) due to hydrolytic susceptibility of the oxime group .

Biological Activity

3-(Pyridin-4-ylmethoxy)benzaldehyde oxime, with the chemical formula CHNO and a molecular weight of 228.25 g/mol, has garnered attention in scientific research for its diverse biological activities. This compound is primarily utilized in proteomics research to study protein interactions and functions, and its unique structural features contribute to its biological efficacy.

The synthesis of this compound typically involves the reaction of 3-(Pyridin-4-ylmethoxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is conducted in ethanol at room temperature, allowing for the formation of the oxime through a straightforward process. This compound can undergo various chemical reactions including oxidation, reduction, and electrophilic aromatic substitution, which further enhance its utility in biological applications.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds with target molecules, influencing their structure and function. This interaction often leads to modulation of enzyme activity or receptor signaling pathways, making it a valuable compound in biochemical research .

1. Proteomics Research

This compound is extensively used in proteomics to investigate protein interactions and functions. Its ability to selectively bind to certain proteins allows researchers to elucidate complex biological processes and pathways.

2. Antioxidant Properties

Recent studies have indicated that derivatives of oxime compounds exhibit significant antioxidant properties. For example, compounds similar to this compound have shown potential as dual-acting agents that inhibit enzymes while also providing antioxidant effects .

3. Enzyme Inhibition

Research has demonstrated that this compound can act as an inhibitor for various enzymes, potentially impacting metabolic pathways relevant in disease states. The specific enzyme targets and inhibition mechanisms are areas of ongoing investigation .

Case Study 1: Antioxidant Efficacy

A study published in MDPI highlighted the synthesis of oxime-based derivatives that exhibited strong antioxidant activity alongside enzyme inhibition capabilities. These findings suggest that modifications on the benzaldehyde fragment can enhance both enzyme inhibitory activity and antioxidant efficacy .

Case Study 2: Cytotoxic Activity

In another investigation focusing on similar pyridine derivatives, compounds were evaluated for their cytotoxic effects against various cancer cell lines. Results indicated that certain derivatives demonstrated significant cytostatic effects at low micromolar concentrations, suggesting potential therapeutic applications in oncology .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 3-(Pyridin-2-ylmethoxy)benzaldehyde oxime | CHNO | Moderate enzyme inhibition |

| 3-(Pyridin-3-ylmethoxy)benzaldehyde oxime | CHNO | Antioxidant properties |

| This compound | CHNO | Strong proteomic applications |

This table illustrates how variations in the pyridine ring influence the biological activities of these compounds.

Q & A

Q. What synthetic routes are commonly employed to prepare 3-(Pyridin-4-ylmethoxy)benzaldehyde oxime, and what key intermediates are involved?

The compound is typically synthesized via condensation of substituted benzaldehyde derivatives with hydroxylamine hydrochloride (NHOH·HCl). A critical step involves using excess NHOH·HCl to ensure complete conversion of the aldehyde to the oxime . For example, intermediate 4-benzyloxy-3-methoxybenzaldehyde is reacted with hydroxylamine under acidic conditions (e.g., acetic acid), followed by purification via vacuum filtration . Pyridine-containing substituents are introduced through nucleophilic substitution or coupling reactions, as seen in the synthesis of triazolopyridine derivatives .

Q. How are structural and purity characteristics of this compound validated in academic research?

Researchers rely on:

- NMR spectroscopy : - and -NMR to confirm oxime formation (e.g., characteristic imine proton at δ ~8.0–10.7 ppm) and substituent positioning .

- HRMS : High-resolution mass spectrometry to verify molecular weight and isotopic patterns .

- FTIR : Peaks at ~1590–1600 cm (C=N stretching) and ~3200 cm (N–OH) confirm oxime functionality .

- Melting point analysis : Consistency with literature values (e.g., 175–176°C for related oxime derivatives) ensures purity .

Q. What safety precautions are essential when handling benzaldehyde oxime derivatives?

- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

- First aid : Immediate flushing with water for eye/skin exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How do substituents on the pyridine and benzyl rings influence the reactivity and biological activity of this oxime?

- Electronic effects : Electron-withdrawing groups (e.g., trifluoromethyl) on the pyridine ring enhance electrophilicity, improving antifungal activity .

- Steric effects : Bulky substituents (e.g., benzyloxy groups) may reduce enzymatic binding efficiency but improve selectivity .

- Structure-activity relationships (SAR) : Methoxy groups at the 3- or 4-position on the benzyl ring enhance aldose reductase inhibition, as shown in molecular docking studies .

Q. What mechanistic insights explain the oxidative conversion of aryloximes to arylaldehydes catalyzed by RuCl?

- Catalytic cycle : Ru facilitates electron transfer, accelerating the oxidation of the oxime C=N bond to a carbonyl group .

- Kinetic studies : Rate dependence on [oxime] (fractional order ~0.66–0.80) and inverse dependence on [HClO] suggest a proton-coupled electron transfer (PCET) mechanism .

- Byproducts : Formation of benzenesulfonamide during oxidation with BAB (benzaldehyde ammoximation) indicates competing pathways .

Q. How can conflicting data on reaction yields in oxime syntheses be resolved?

- Optimization variables : Adjust stoichiometry (e.g., NHOH·HCl excess), solvent polarity (ethanol vs. dichloromethane), and reaction time .

- Analytical validation : Use TLC (silica gel, dichloromethane eluent) and -NMR to monitor intermediate formation and purity .

- Case example : Yields for pyrazole-4-carboxylic oxime esters improved from 70% to 91% by optimizing NEt as a base and flash chromatography purification .

Q. What role does sodium hypochlorite play in the cyclization of hydrazine intermediates to triazolopyridines?

- Oxidative ring closure : NaOCl oxidizes the hydrazine C–N bond, forming the triazole ring via a radical or electrophilic pathway .

- Green chemistry advantages : Ethanol solvent and room-temperature conditions minimize hazardous waste .

- Yield enhancement : Isolation via alumina plug filtration achieves 73% purity for triazolopyridine derivatives .

Methodological Challenges

Q. How can researchers address low reproducibility in oxime-based catalytic reactions?

- Control experiments : Verify catalyst activity (e.g., RuCl vs. FeCl) and exclude moisture/oxygen interference .

- Kinetic profiling : Use pseudo-first-order conditions ([oxime] ≫ [oxidant]) to isolate rate dependencies .

- Case study : Inconsistent yields in benzaldehyde ammoximation were resolved by confirming dual pathways (imine vs. hydroxylamine routes) via online IR spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.